2,5-Dimethoxy-3,4-dimethylphenethylamine
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Overview
Description
2,5-Dimethoxy-3,4-dimethylphenethylamine is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system due to their structural similarity to monoamines. This compound is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 2 and 5 positions and methyl groups at the 3 and 4 positions on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,4-dimethylphenethylamine typically involves several steps. One common method starts with 4-dimethoxybenzene, which undergoes a Friedel-Crafts reaction with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone. This intermediate then reacts with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone, which is finally reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The raw materials used are readily available and cost-effective, and the reaction conditions are designed to be mild and efficient. The process typically includes routine operations that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,4-dimethylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
2,5-Dimethoxy-3,4-dimethylphenethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with monoamine receptors.
Medicine: Investigated for potential therapeutic uses, including its psychoactive properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,4-dimethylphenethylamine involves its interaction with monoamine receptors in the brain. It binds to serotonergic receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the additional methyl groups.
Mescaline: Contains three methoxy groups on the benzene ring.
2,5-Dimethoxy-4-methylamphetamine: Similar structure with an additional methyl group on the amine
Uniqueness
2,5-Dimethoxy-3,4-dimethylphenethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both methoxy and methyl groups enhances its interaction with monoamine receptors, making it a potent psychoactive compound .
Properties
CAS No. |
207740-18-9 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3/h7H,5-6,13H2,1-4H3 |
InChI Key |
NFOHGLKGLZIHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCN)OC |
Origin of Product |
United States |
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